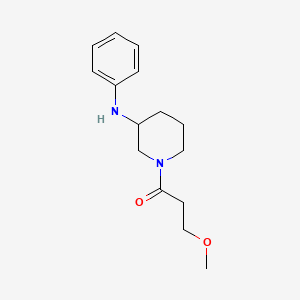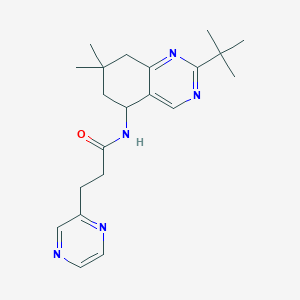![molecular formula C19H29NO2S2 B6036800 [1-(1,4-Dithiepan-6-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B6036800.png)
[1-(1,4-Dithiepan-6-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1,4-Dithiepan-6-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol: is a complex organic compound characterized by its unique structure, which includes a dithiepan ring, a phenoxyethyl group, and a piperidinylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,4-Dithiepan-6-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. The process begins with the formation of the dithiepan ring, followed by the introduction of the phenoxyethyl group and the piperidinylmethanol moiety. Common reagents used in these reactions include thionyl chloride, phenol, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
化学反応の分析
Types of Reactions
[1-(1,4-Dithiepan-6-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
[1-(1,4-Dithiepan-6-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [1-(1,4-Dithiepan-6-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it could inhibit or activate certain signaling pathways, resulting in therapeutic outcomes.
類似化合物との比較
Similar Compounds
[1-(1,4-Dithiepan-6-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol: shares structural similarities with other compounds containing dithiepan rings, phenoxyethyl groups, or piperidinylmethanol moieties.
Bis(2-ethylhexyl) terephthalate: Another compound with a complex structure used in various applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
特性
IUPAC Name |
[1-(1,4-dithiepan-6-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2S2/c21-16-19(8-10-22-18-5-2-1-3-6-18)7-4-9-20(15-19)17-13-23-11-12-24-14-17/h1-3,5-6,17,21H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJWJHQXCWPNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CSCCSC2)(CCOC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6036723.png)
![2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6036733.png)
![(3-fluorobenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B6036748.png)
![1-{[1-({6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B6036750.png)
![2-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenol](/img/structure/B6036756.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride](/img/structure/B6036764.png)
![3-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B6036780.png)
![4-FLUORO-N-[2-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B6036787.png)
![N-(2,5-dichlorophenyl)-2-[2-(2,4-dihydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6036790.png)
![1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide](/img/structure/B6036798.png)
![4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE](/img/structure/B6036808.png)
![6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-N2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B6036812.png)

